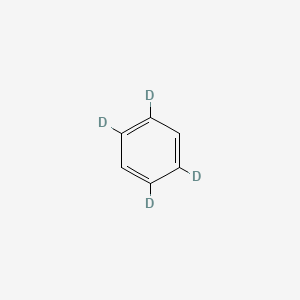
Benzene-1,2,4,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,4,5-d4, also known as 1,2,4,5-tetradeuteriobenzene, is a deuterated form of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C6D4H2. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. The incorporation of deuterium into benzene results in unique physical and chemical properties, making this compound valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-d4 can be synthesized through several methods, including:
Catalytic Exchange: This method involves the exchange of hydrogen atoms in benzene with deuterium atoms using a deuterium gas and a suitable catalyst, such as palladium on carbon.
Deuteration of Precursors: Another approach is the deuteration of benzene precursors, such as 1,2,4,5-tetrachlorobenzene, using deuterium gas under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle deuterium gas and high-pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,2,4,5-d4 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reactions include nitration, sulfonation, and halogenation.
Oxidation and Reduction: this compound can undergo oxidation to form compounds such as phenol or benzoic acid. Reduction reactions can convert it to cyclohexane or other reduced forms.
Addition Reactions: Under certain conditions, this compound can participate in addition reactions, such as hydrogenation, to form cyclohexane-d4.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfuric acid is used to introduce a sulfonic acid group.
Halogenation: Halogens like chlorine or bromine, in the presence of a catalyst such as iron(III) chloride, are used for halogenation.
Major Products:
Nitration: Nitrobenzene-d4
Sulfonation: Benzene-1,2,4,5-tetradeuterosulfonic acid
Halogenation: Chlorobenzene-d4 or Bromobenzene-d4
Applications De Recherche Scientifique
Benzene-1,2,4,5-d4 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, providing clearer spectra by reducing background signals from hydrogen.
Isotope Labeling: It is used as an isotope-labeled compound in various studies to trace reaction pathways and mechanisms.
Chemical Kinetics: The presence of deuterium allows researchers to study kinetic isotope effects, providing insights into reaction mechanisms.
Environmental Studies: this compound is used in environmental studies to understand the behavior and fate of deuterated compounds in the environment.
Mécanisme D'action
The mechanism of action of Benzene-1,2,4,5-d4 in chemical reactions is similar to that of benzene, with the primary difference being the presence of deuterium atoms. Deuterium has a greater mass than hydrogen, which can influence reaction rates and mechanisms. For example, in electrophilic aromatic substitution reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is slower compared to hydrogen due to the stronger C-D bond compared to the C-H bond.
Comparaison Avec Des Composés Similaires
Benzene-1,2,3,5-d4: Another deuterated benzene with deuterium atoms at different positions.
Benzene-1,3,5-d3: A trideuteriobenzene with three deuterium atoms.
Benzene-1,2-d2: A dideuteriobenzene with two deuterium atoms.
Uniqueness: Benzene-1,2,4,5-d4 is unique due to the specific placement of deuterium atoms, which can influence its physical and chemical properties differently compared to other deuterated benzenes. This specific isotopic labeling makes it particularly useful in studies requiring precise control over isotopic substitution.
Propriétés
Formule moléculaire |
C6H6 |
|---|---|
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
1,2,4,5-tetradeuteriobenzene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D,6D |
Clé InChI |
UHOVQNZJYSORNB-NMRLXUNGSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C=C1[2H])[2H])[2H] |
SMILES canonique |
C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
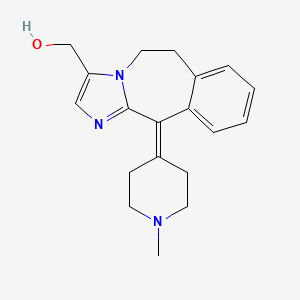
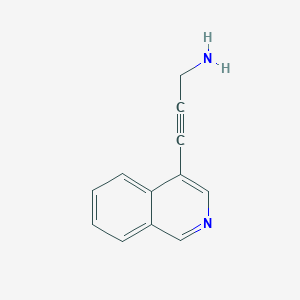
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
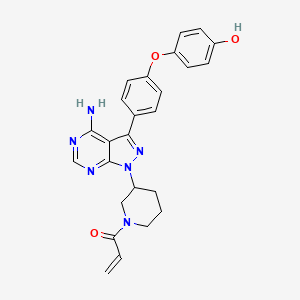
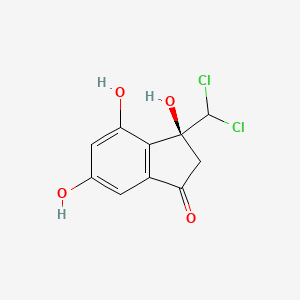
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
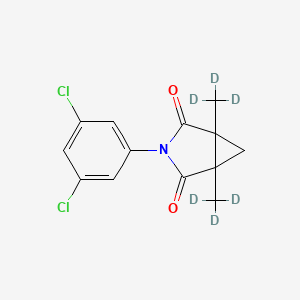

![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
